molecular formula C13H20N2O3S2 B2764972 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide CAS No. 2034566-61-3

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide

Cat. No.: B2764972
CAS No.: 2034566-61-3
M. Wt: 316.43
InChI Key: ZJGCOJZQKMHUPM-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide is a complex organic compound characterized by the presence of a furan ring, a thiomorpholine moiety, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can modify the thiomorpholine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various furan derivatives, reduced thiomorpholine compounds, and substituted sulfonamides.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)cyclopropanesulfonamide
  • N-(2-(thiomorpholinoethyl)cyclopropanesulfonamide
  • N-(2-(furan-2-yl)-2-morpholinoethyl)cyclopropanesulfonamide

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide is unique due to the combination of its furan ring, thiomorpholine moiety, and cyclopropanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c16-20(17,11-3-4-11)14-10-12(13-2-1-7-18-13)15-5-8-19-9-6-15/h1-2,7,11-12,14H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGCOJZQKMHUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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